6-Amino-3,4-dimethyl-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3,4-dimethyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3,4-dimethyl-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethyl-1,2,4-triazine with an amine source, such as ammonia or an amine derivative, under acidic or basic conditions. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3,4-dimethyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions may yield different amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted triazines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Amino-3,4-dimethyl-1,2,4-triazin-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-1,3-dimethyl-1,2,4-triazin-5(4H)-one
- 6-Amino-3,4-dimethyl-1,2,4-triazin-5(4H)-thione
Uniqueness
6-Amino-3,4-dimethyl-1,2,4-triazin-5(4H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
89730-71-2 |
---|---|
Molecular Formula |
C5H8N4O |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
6-amino-3,4-dimethyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C5H8N4O/c1-3-7-8-4(6)5(10)9(3)2/h1-2H3,(H2,6,8) |
InChI Key |
KOKWWSJRTNAHSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C(=O)N1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.